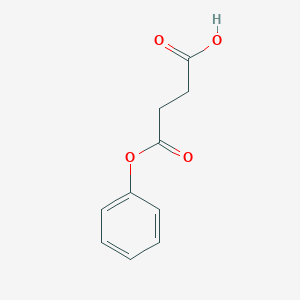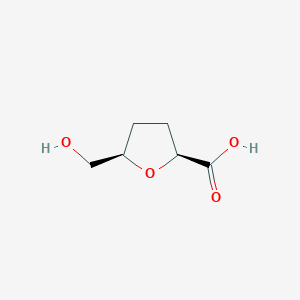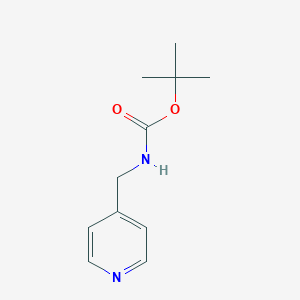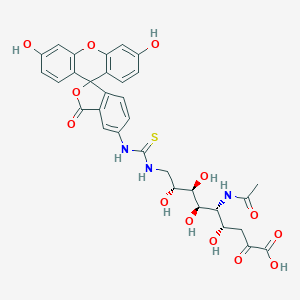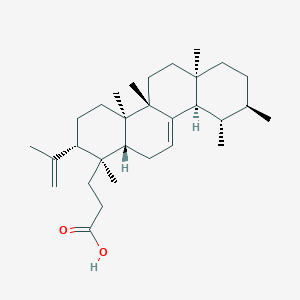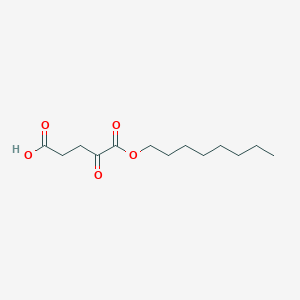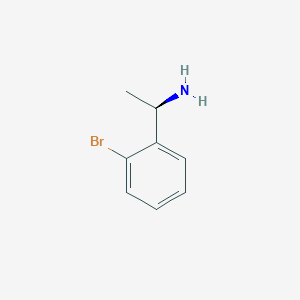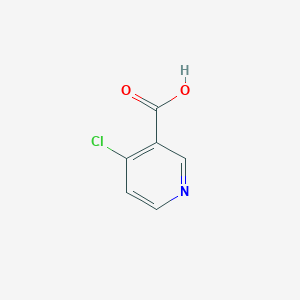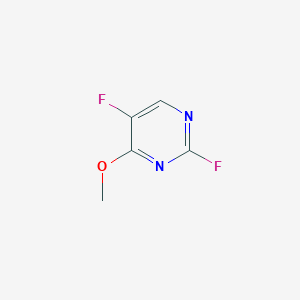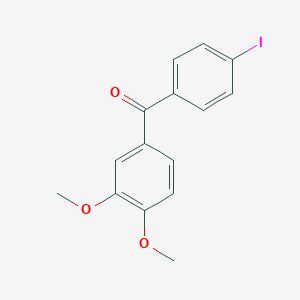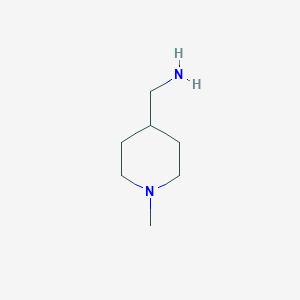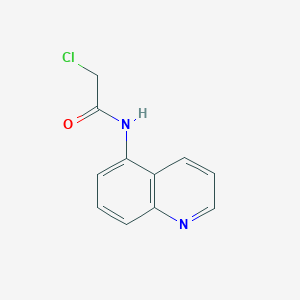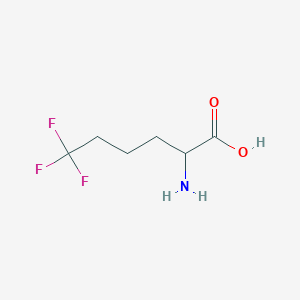
7-溴喹唑啉-2,4(1H,3H)-二酮
描述
7-Bromoquinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. This compound, like its relatives, is of interest due to its structural and chemical properties which make it a valuable intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to 7-Bromoquinazoline-2,4(1H,3H)-dione, often involves cyclocondensation reactions. For example, a Biginelli-type cyclocondensation reaction can yield hydroquinazoline-2,5-diones through the condensation of cyclohexane-1,3-dione with urea and an appropriate aldehyde (Candan, Kendi, Yarim, Saraç, & Ertan, 2001). Another method involves the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane as a catalyst for synthesizing hydroquinazoline-2,5-diones under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a quinazoline ring system. The arrangement of substituents on this ring system, such as the bromo group in 7-Bromoquinazoline-2,4(1H,3H)-dione, influences its physical and chemical properties. Crystallographic studies provide insight into the bond lengths, bond angles, and overall geometry of these compounds. For instance, the crystal structure analysis of related compounds shows specific configurations and intramolecular interactions that dictate their stability and reactivity (El-Azab, Khalil, & Abdel-Aziz, 2021).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthetic chemistry. Their interactions with nucleophilic reagents, for instance, can lead to the formation of various substituted quinazolines. The structure of the quinazoline core influences its reactivity towards nucleophiles, electrophiles, and other reagents, enabling the synthesis of a wide array of derivatives with diverse biological activities (Kuryazov et al., 2010).
科学研究应用
它作为开发抑制肿瘤相关的人类碳酸酐酶IX和XII的支架,这些是癌症治疗的潜在靶点(Falsini et al., 2017)。
该化合物用于合成lin-苯并雷霉素、lin-苯基-1-甲基茶碱和lin-苯基-1,9-二甲基茶碱,为杂环化学领域做出贡献(Schneller et al., 1984)。
它参与3-氨基-3,4-二氢-4-羟基喹啉-2(1H)-酮的立体选择性还原和还原产物的去氨基化(Klásek等人,2014)。
7-溴喹唑啉-2,4(1H,3H)-二酮有助于制备7-烷基氨基-2-甲基喹啉-5,8-二酮,对化学研究有用(Choi & Chi, 2004)。
它在合成具有氮桥头特性的三环化合物中起着重要作用,扩大了可用杂环化合物的范围(Szabó等人,1997)。
该化合物用于合成5-和7-氟喹唑啉-4(1H)-酮,有助于发展氟有机化合物(Layeva et al., 2007)。
它表现出作为抗肿瘤剂对人类结肠癌HCT116和人类肝细胞癌HEP-G2的潜力,突显了其在癌症研究中的作用(Al-Romaizan et al., 2019)。
7-溴喹唑啉-2,4(1H,3H)-二酮在合成1,4-二取代1,2,3-三唑中有用,这在有机和药物化学中有各种应用(Kafka et al., 2011)。
它作为人类心脏钳酶的新型非肽抑制剂,对心血管研究具有重要意义(Fukami et al., 2000)。
该化合物是合成多种药物的关键中间体,包括普拉唑辛、布那唑辛和多沙唑辛,显示了在制药合成中的重要性(Patil et al., 2008)。
它可用于化学反应中产生各种二烷基化和单烷基化产物,拓宽了在合成有机化学中的应用(Reisch et al., 1993)。
7-溴喹唑啉-2,4(1H,3H)-二酮的衍生物减少神经元损伤并在大鼠海马切片中显示抗惊厥效应,表明其在神经药理学中的潜力(Colotta et al., 2012)。
未来方向
Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .
属性
IUPAC Name |
7-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDPSGSKHPDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555150 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
114703-12-7 | |
| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
